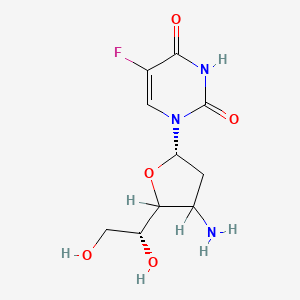
(3-Hydroxy-1-methylpiperidin-3-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 280622: is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is known for its ability to interact with biological systems, making it a valuable tool in both medicinal and industrial contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NSC 280622 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The exact synthetic route can vary, but it generally includes steps such as condensation reactions, cyclization, and purification processes. Common reagents used in the synthesis may include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the production of NSC 280622 involves optimizing the reaction conditions to maximize efficiency and minimize costs. This often includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: NSC 280622 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In these reactions, one functional group in the compound is replaced by another, which can significantly alter the compound’s properties.
Common Reagents and Conditions: The reactions involving NSC 280622 typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions might involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used For instance, oxidation of NSC 280622 might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more hydrogenated product
Applications De Recherche Scientifique
Chemistry: In the field of chemistry, NSC 280622 is used as a reagent in various synthetic processes. Its ability to undergo multiple types of reactions makes it a versatile tool for creating new compounds and studying reaction mechanisms.
Biology: NSC 280622 has applications in biological research, particularly in the study of cellular processes and molecular interactions. It can be used to probe the function of specific proteins or pathways, providing insights into the underlying mechanisms of biological systems.
Medicine: In medicine, NSC 280622 is investigated for its potential therapeutic effects. It may interact with specific molecular targets, offering possibilities for the development of new drugs or treatments for various diseases.
Industry: Industrially, NSC 280622 is utilized in the production of specialized materials and chemicals. Its unique properties make it suitable for applications in fields such as materials science, where it can contribute to the development of new materials with desirable characteristics.
Mécanisme D'action
The mechanism of action of NSC 280622 involves its interaction with specific molecular targets within biological systems. This interaction can modulate the activity of proteins, enzymes, or other biomolecules, leading to changes in cellular processes. The exact pathways involved depend on the specific context in which the compound is used, but common targets may include signaling proteins, receptors, and enzymes that play critical roles in cellular function.
Comparaison Avec Des Composés Similaires
NSC 125973: Known for its use in cancer research, this compound shares some structural similarities with NSC 280622 but has distinct biological activities.
NSC 515776: Another compound used in medicinal chemistry, it differs in its specific molecular interactions and therapeutic potential.
Uniqueness of NSC 280622: What sets NSC 280622 apart from similar compounds is its unique combination of chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions while interacting with specific molecular targets makes it a valuable tool in both research and industrial applications.
Propriétés
Numéro CAS |
5899-21-8 |
|---|---|
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
(3-hydroxy-1-methylpiperidin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C13H17NO2/c1-14-9-5-8-13(16,10-14)12(15)11-6-3-2-4-7-11/h2-4,6-7,16H,5,8-10H2,1H3 |
Clé InChI |
HRNDMRGKNJWGIL-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC(C1)(C(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4'-(Aminomethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12812762.png)


